2-(2-Oxopropoxy)benzonitrile

Description

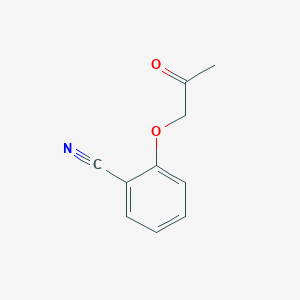

2-(2-Oxopropoxy)benzonitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a benzonitrile group attached to a 2-oxopropoxy moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

2-(2-oxopropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)7-13-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFWLYXRIRQRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with 2-bromoacetone under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-hydroxybenzonitrile attacks the electrophilic carbon of 2-bromoacetone, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Primary amines.

Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-(2-Oxopropoxy)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxopropoxy)benzonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The oxopropoxy moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxybenzonitrile: Similar structure but lacks the oxopropoxy group.

2-Bromoacetone: Used as a precursor in the synthesis of 2-(2-Oxopropoxy)benzonitrile.

Benzonitrile: The parent compound without the oxopropoxy substitution.

Biological Activity

2-(2-Oxopropoxy)benzonitrile, with the molecular formula C10H9NO2, is an organic compound notable for its unique structural features, including a benzonitrile group linked to a 2-oxopropoxy moiety. This compound has garnered attention in various fields of research, particularly in chemistry and biology, due to its potential biological activities and interactions with biomolecules.

The synthesis of this compound can be achieved through nucleophilic substitution reactions. One common method involves reacting 2-hydroxybenzonitrile with 2-bromoacetone under basic conditions, leading to the formation of this compound. The reaction mechanism typically includes the hydroxyl group of 2-hydroxybenzonitrile attacking the electrophilic carbon of 2-bromoacetone.

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.19 g/mol |

| Boiling Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its functional groups. The nitrile group can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially influencing their biological functions. Additionally, the oxopropoxy moiety may undergo metabolic transformations, yielding active metabolites that exert biological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Some benzofuran derivatives demonstrate significant inhibitory effects on cancer cell growth, suggesting potential applications in oncology.

- Antibacterial and Antiviral Effects : Studies have shown that certain derivatives possess antibacterial and antiviral properties, indicating their potential for therapeutic use.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

Case Studies

- Antitumor Activity : In a study evaluating the cytotoxic effects of various benzofuran derivatives, compounds exhibiting structural similarities to this compound demonstrated significant growth inhibition in several cancer cell lines. This suggests that further exploration into this compound's derivatives could yield effective anticancer agents.

- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of related compounds found that they could inhibit pro-inflammatory cytokines in vitro. This opens avenues for exploring this compound as a lead compound for developing new anti-inflammatory drugs.

Research Applications

The potential applications of this compound span several fields:

- Medicinal Chemistry : As a pharmaceutical intermediate, it could be pivotal in synthesizing novel therapeutic agents.

- Biological Research : Its interactions with biomolecules make it a candidate for studying biochemical pathways and drug development.

- Industrial Applications : The compound may be utilized in producing specialty chemicals and materials due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-Oxopropoxy)benzonitrile, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : Reacting a benzonitrile precursor with 2-oxopropanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Condensation : Using aldehydes or ketones with appropriate nitrile-containing intermediates under acid/base catalysis .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yield. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm the oxopropoxy chain (δ ~2.1–2.5 ppm for ketone protons) and benzonitrile aromatic signals (δ ~7.5–8.0 ppm) .

- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for C₁₀H₉NO₂: 175.16 g/mol) .

Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?

- Answer :

- Nitrile group : Participates in cycloaddition or hydrolysis reactions to form amides or carboxylic acids .

- Oxopropoxy chain : The ketone can undergo reduction (e.g., LiAlH₄) to form secondary alcohols or serve as a hydrogen-bond acceptor in supramolecular chemistry .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., oxidation vs. substitution) be controlled during the synthesis of this compound derivatives?

- Answer :

- Oxidation control : Use mild oxidizing agents (e.g., PCC instead of KMnO₄) to prevent over-oxidation of the oxopropoxy chain .

- Substitution selectivity : Employ protecting groups (e.g., silyl ethers) for the nitrile moiety to direct reactivity toward the oxopropoxy chain .

- Kinetic studies : Monitor reaction intermediates via in-situ FTIR or LC-MS to identify dominant pathways .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved for structurally similar analogs?

- Answer :

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to assign ambiguous signals .

- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns in crowded spectra .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives to validate structural hypotheses .

Q. What experimental strategies can elucidate the biological activity of this compound in cancer research?

- Answer :

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays, and compare IC₅₀ values with reference drugs like etoposide .

- Target identification : Perform molecular docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like aromatase or 5-HT receptors .

- Mechanistic studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3) or proliferation pathways (e.g., MAPK/ERK) .

Q. How can this compound be tailored for materials science applications, such as OLEDs or cross-coupling reactions?

- Answer :

- OLEDs : Introduce electron-withdrawing groups (e.g., fluorine) to enhance electron mobility, as seen in TADF materials .

- Cross-coupling : Functionalize the nitrile group with boronic esters (e.g., Suzuki-Miyaura coupling) to create conjugated polymers .

- Stability testing : Evaluate thermal degradation (TGA) and photoluminescence quantum yield (PLQY) under varying conditions .

Methodological Notes

- Data validation : Cross-reference experimental results with PubChem/DSSTox databases for consistency in physicochemical properties (e.g., logP, solubility) .

- Safety protocols : Follow GHS guidelines for handling nitriles (e.g., use fume hoods, avoid skin contact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.